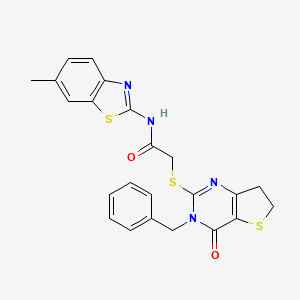![molecular formula C29H32ClNO3 B1663121 [2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride CAS No. 57664-06-9](/img/structure/B1663121.png)
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride is a chemical compound known for its role as an inhibitor of amyloid-beta (Aβ) self-aggregation . This property makes it particularly significant in the study of neurodegenerative diseases, such as Alzheimer’s disease. The compound has a molecular formula of C29H32ClNO3 and a molecular weight of 478 g/mol .
准备方法
The synthesis of [2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride typically involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules like this compound.
化学反应分析
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used to study the inhibition of amyloid-beta aggregation, which is relevant to neurodegenerative diseases.
Medicine: It has potential therapeutic applications in the treatment of Alzheimer’s disease due to its ability to inhibit amyloid-beta aggregation.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The primary mechanism of action of [2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride is the inhibition of amyloid-beta self-aggregation . This is achieved by binding to amyloid-beta peptides, preventing them from forming toxic aggregates. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interacts with specific sites on the amyloid-beta peptides, disrupting their ability to aggregate.
相似化合物的比较
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride can be compared with other amyloid-beta aggregation inhibitors, such as:
Curcumin: A natural compound with anti-inflammatory and antioxidant properties.
Epigallocatechin gallate (EGCG): A polyphenol found in green tea with neuroprotective effects.
Tarenflurbil: A synthetic compound that modulates amyloid-beta production.
What sets this compound apart is its specific mechanism of action and its potential for use in therapeutic applications for Alzheimer’s disease.
属性
CAS 编号 |
57664-06-9 |
|---|---|
分子式 |
C29H32ClNO3 |
分子量 |
478 g/mol |
IUPAC 名称 |
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C29H31NO3.ClH/c1-4-30(5-2)19-8-20-32-24-17-15-23(16-18-24)29-27(25-9-6-7-10-26(25)33-29)28(31)22-13-11-21(3)12-14-22;/h6-7,9-18H,4-5,8,19-20H2,1-3H3;1H |
InChI 键 |
XRDKDYOXGZZOCP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C.Cl |
规范 SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C.Cl |
同义词 |
SKF-64346 HCl; {2-[4-(3-Diethylamino-propoxy)-phenyl]-benzofuran-3-yl}-p-tolyl-methanone Hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


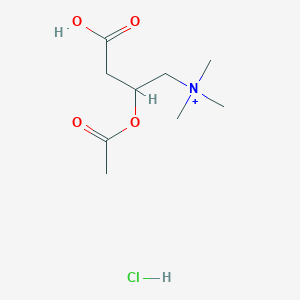

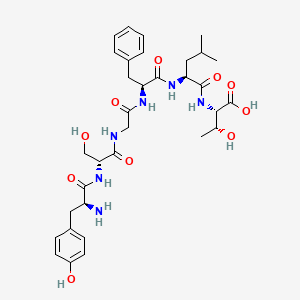
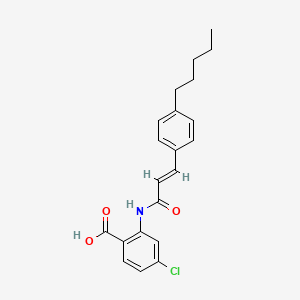
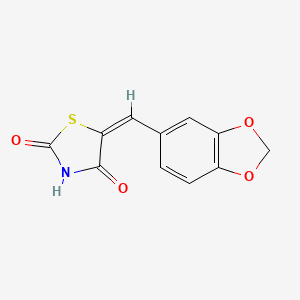

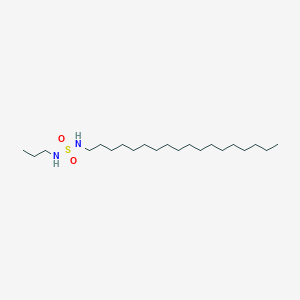
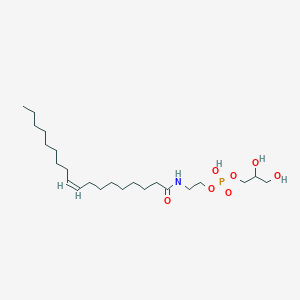
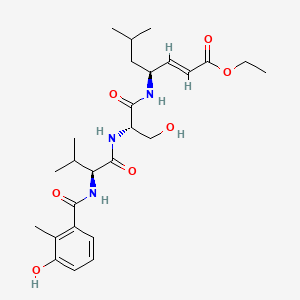
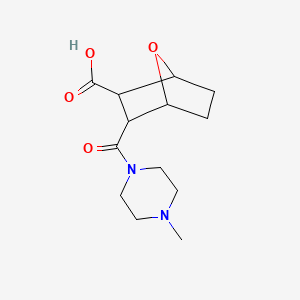
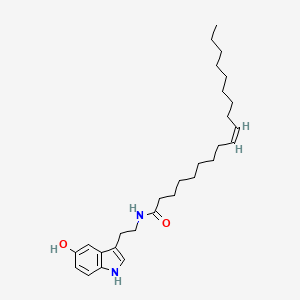
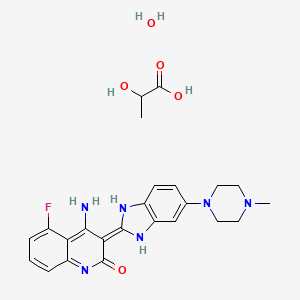
![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)
